
3-Bromophenethyl alcohol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromophenethyl alcohol is a phenethyl alcohol derivative . It is a chemical compound with the molecular formula C8H9BrO . The molecule contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
3-Bromophenethyl alcohol may be used as a starting material in the synthesis of its mesylate derivative (m-Br-C6H4CH2CH2OMs) by treatment with mesyl chloride . The synthesis of alcohols often involves the use of alkyl halides and the process of dehydration .Molecular Structure Analysis
The 2D chemical structure image of 3-Bromophenethyl alcohol is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 3-Bromophenethyl alcohol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Alcohols like 3-Bromophenethyl alcohol can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
3-Bromophenethyl alcohol has a boiling point of 107-110 °C/1 mmHg (lit.), a density of 1.478 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.5732 (lit.) . It is a clear colorless liquid .科学的研究の応用
Organic Synthesis and Catalysis
3-Bromophenethyl alcohol, acetate is utilized in organic synthesis, particularly in the zinc-promoted α-hydroxyallylation of ketones, offering a pathway to homoallylic alcohols. This method showcases the compound's reactivity and usefulness in constructing complex molecular architectures (Lombardo et al., 2003). Moreover, its derivatives have been studied for their catalytic applications in acetylation reactions, illustrating the broader chemical utility of 3-Bromophenethyl alcohol, acetate and its analogs in facilitating bond formations under mild conditions (Iranpoor et al., 2013).
Esterification and Biofuel Upgrading
Research has also explored the application of 3-Bromophenethyl alcohol, acetate in esterification processes, highlighting its potential in biofuel upgrading. One study demonstrated the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres, underlining the compound's role in enhancing biofuel properties and its contribution to sustainable energy solutions (Zhang et al., 2018).
Kinetic Resolution of Secondary Alcohols
Furthermore, 3-Bromophenethyl alcohol, acetate has been implicated in the kinetic resolution of secondary alcohols, showcasing its significance in the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the purity of chiral molecules can dictate the efficacy and safety of drugs. The development of nanohybrid materials using this compound for the kinetic resolution of alcohols represents an innovative approach to achieving high selectivity and efficiency in synthesizing chiral drugs and other bioactive substances (Galvão et al., 2018).
Biocatalysis and Agricultural Biotechnology
In the realm of biocatalysis and agricultural biotechnology, 3-Bromophenethyl alcohol, acetate has found application in optimizing the production of flavor and fragrance compounds. For instance, enzymatic synthesis of 2-phenylethyl acetate, a compound with wide applications in food, perfumes, and cosmetics, leverages the chemical properties of 3-Bromophenethyl alcohol, acetate to achieve high molar conversions in a solvent-free system. This research underscores the compound's versatility and its role in enabling sustainable and efficient production processes in the flavor and fragrance industry (Kuo et al., 2014).
Safety and Hazards
3-Bromophenethyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only outdoors or in a well-ventilated area .
作用機序
Target of Action
3-Bromophenethyl alcohol, acetate is a derivative of phenethyl alcohol
Mode of Action
It’s known that phenethyl alcohol derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromine atom in 3-Bromophenethyl alcohol, acetate could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Phenethyl alcohol derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the acetate group could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
Phenethyl alcohol derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromophenethyl alcohol, acetate. Factors such as pH, temperature, and the presence of other molecules can affect its stability, its ability to interact with its targets, and its overall efficacy .
特性
IUPAC Name |
2-(3-bromophenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAMZAIXVECEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenethyl alcohol, acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


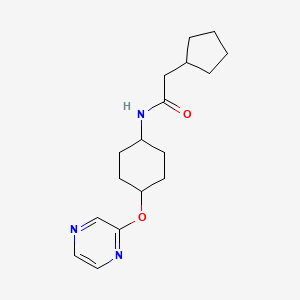
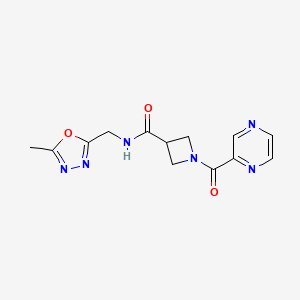
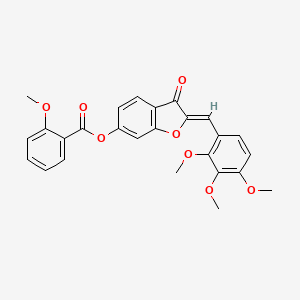
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
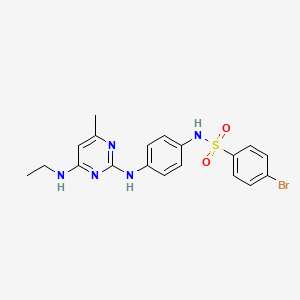
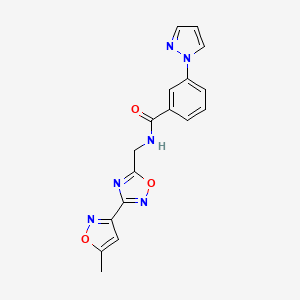
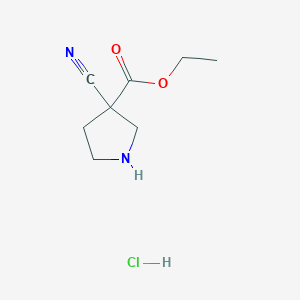
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
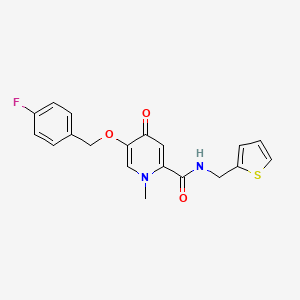
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
